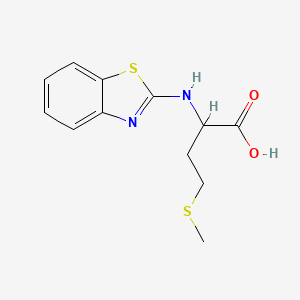

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid

Overview

Description

Synthesis Analysis

The synthesis of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid and related compounds involves several key methods. One approach is the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols, highlighting a Michael-type addition reaction followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation (Esmaili & Nematollahi, 2013). Another method employs a Brønsted acidic ionic liquid as an efficient catalyst for synthesizing 1-(benzothiazolylamino)methyl-2-naphthols, showcasing the versatility of ionic liquids in facilitating such reactions (Shaterian & Hosseinian, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated through various spectroscopic techniques. For instance, Schiff bases derived from amino-benzothiazole have been characterized using elemental analysis, FT-IR, NMR, UV/vis, and mass spectroscopy, which provide detailed insights into the structural features of these compounds (Mishra et al., 2019).

Chemical Reactions and Properties

The reactivity of benzothiazole derivatives is influenced by their chemical structure, enabling a variety of chemical transformations. For example, reactions between 2-aminobenzothiazoles and Mannich bases can be controlled by the steric hindrance of the Mannich base, leading to the formation of distinct products based on the reaction conditions (Quiroga et al., 2002).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and function. The crystal and molecular structure of specific benzothiazole compounds have been studied using X-ray crystallography, revealing the presence of hydrogen bonding and other intermolecular interactions that affect their physical properties (Yıldız et al., 2010).

Chemical Properties Analysis

Benzothiazole derivatives exhibit a wide range of chemical properties, including their behavior as ligands in coordination chemistry and their role as intermediates in organic synthesis. The synthesis and characterization of benzothiazole-imino-benzoic acid Schiff bases, and their metal complexes, have been explored, demonstrating their antimicrobial activity and potential as functional materials (Mishra et al., 2019).

Scientific Research Applications

Synthesis Techniques

The compound 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid can be synthesized through various chemical reactions. For instance, the Passerini three-component reaction has been employed to synthesize unsaturated α-acyloxybenzothiazoleamides, using 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, prepared from 2-aminobenzothiazole and maleic anhydride, as an acid component (Sheikholeslami-Farahani & Shahvelayati, 2013). Moreover, electrochemical methods have facilitated the synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol, showcasing the compound's versatility in chemical synthesis (Esmaili & Nematollahi, 2013).

Chemical Reactions and Derivatives

The compound serves as a building block for various chemical reactions, leading to the creation of novel compounds with potential biological activities. For example, it has been used in the synthesis of 1-(Benzothiazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one derivatives, demonstrating its utility in constructing complex heterocyclic structures (Darweesh et al., 2016).

Biological Applications and Studies

Antimicrobial and Antifungal Studies

Compounds derived from this compound have been evaluated for their antimicrobial and antifungal properties, with several studies reporting significant activities against various bacterial and fungal strains. This indicates the compound's potential in contributing to the development of new antimicrobial agents (Patel & Agravat, 2007; Patel & Agravat, 2009).

Anticancer Activity

The anticancer potential of derivatives containing the benzothiazole moiety has also been explored. Certain 4-thiazolidinones with the benzothiazole segment have shown antitumor activity in vitro, indicating the therapeutic potential of this compound in oncology (Havrylyuk et al., 2010).

Future Directions

The future directions in the field of benzothiazole research involve the development of new synthetic pathways and the exploration of novel benzothiazole-based drugs . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Biochemical Analysis

Biochemical Properties

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it has been observed to alter gene expression patterns, leading to changes in the production of various proteins and enzymes. These changes can significantly impact cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and, consequently, the overall metabolic flux. The compound’s effects on metabolite levels have been studied, revealing that it can alter the concentrations of specific metabolites, thereby impacting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is critical for the compound’s function, as it ensures that it interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBVDLYLCFPUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349533 | |

| Record name | 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436810-97-8 | |

| Record name | 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

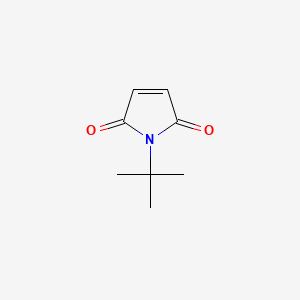

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

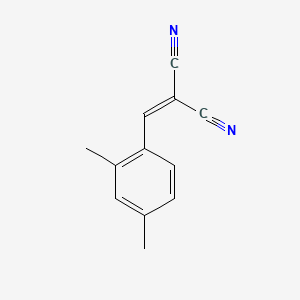

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)